

In Vivo Efficacy of ML345 in Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: ML345

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of **ML345**, a potent and selective inhibitor of the NLRP3 inflammasome, as demonstrated in mouse models of inflammation. The data and protocols presented are derived from a key study in the field, offering valuable insights for researchers and professionals in drug development.

Core Findings: In Vivo Efficacy of ML345

ML345 has demonstrated significant therapeutic potential in preclinical mouse models of NLRP3-driven inflammatory conditions. The primary evidence for its in vivo efficacy comes from studies on lipopolysaccharide (LPS)-induced systemic inflammation and miscarriage in mice. In these models, **ML345** was shown to be well-tolerated and effective at mitigating inflammatory responses and associated pathologies.^{[1][2]}

Data Presentation: Quantitative Efficacy of ML345

The following tables summarize the key quantitative data on the in vivo efficacy of **ML345** in mouse models of LPS-induced inflammation.

Table 1: Effect of **ML345** on Survival in a Mouse Model of LPS-Induced Systemic Inflammation

Treatment Group	Dosage of ML345	Survival Rate	Statistical Significance (p-value)
Vehicle (Control)	-	0%	< 0.001
ML345	10 mg/kg/day, i.p.	60%	< 0.001

Table 2: Effect of **ML345** on Serum Cytokine Levels in a Mouse Model of LPS-Induced Systemic Inflammation

Cytokine	Vehicle (Control) (pg/mL)	ML345 (10 mg/kg/day, i.p.) (pg/mL)	% Reduction	Statistical Significance (p-value)
IL-1 β	~1500	~500	~67%	< 0.001
IL-18	~1200	~600	~50%	< 0.001
TNF- α	~4000	~3500	~12.5%	Not Significant

Table 3: Effect of **ML345** on Fetal Resorption Rate in a Mouse Model of LPS-Induced Miscarriage

Treatment Group	Dosage of ML345	Fetal Resorption Rate	Statistical Significance (p-value)
Vehicle (Control)	-	~40%	< 0.001
ML345	10 mg/kg/day, i.p.	~15%	< 0.001

Table 4: Effect of **ML345** on Decidual Cytokine Levels in a Mouse Model of LPS-Induced Miscarriage

Cytokine	Vehicle (Control) (pg/mg)	ML345 (10 mg/kg/day, i.p.) (pg/mg)	% Reduction	Statistical Significance (p-value)
IL-1 β	~25	~10	~60%	< 0.001

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

LPS-Induced Systemic Inflammation Mouse Model

Objective: To evaluate the protective effect of **ML345** against lethal systemic inflammation.

Animals: Female C57BL/6 mice, 8-10 weeks old.

Materials:

- Lipopolysaccharide (LPS) from E. coli O111:B4
- **ML345**
- Vehicle (e.g., DMSO, saline)
- Sterile syringes and needles

Procedure:

- Acclimatize mice for at least one week before the experiment.
- Randomly divide mice into two groups: Vehicle control and **ML345** treatment.
- Pre-treat the **ML345** group with an intraperitoneal (i.p.) injection of **ML345** at a dose of 10 mg/kg.
- One hour after **ML345** or vehicle administration, induce systemic inflammation by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).

- Monitor survival over a defined period (e.g., 48 hours).
- For cytokine analysis, collect blood samples at a specified time point (e.g., 4 hours post-LPS injection) via cardiac puncture or retro-orbital bleeding.
- Process blood to obtain serum and measure cytokine levels (IL-1 β , IL-18, TNF- α) using ELISA kits.

LPS-Induced Miscarriage Mouse Model

Objective: To assess the efficacy of **ML345** in preventing inflammation-induced pregnancy loss.

Animals: Timed-pregnant female C57BL/6 mice (gestational day 7.5).

Materials:

- Lipopolysaccharide (LPS) from E. coli O111:B4
- **ML345**
- Vehicle
- Sterile syringes and needles

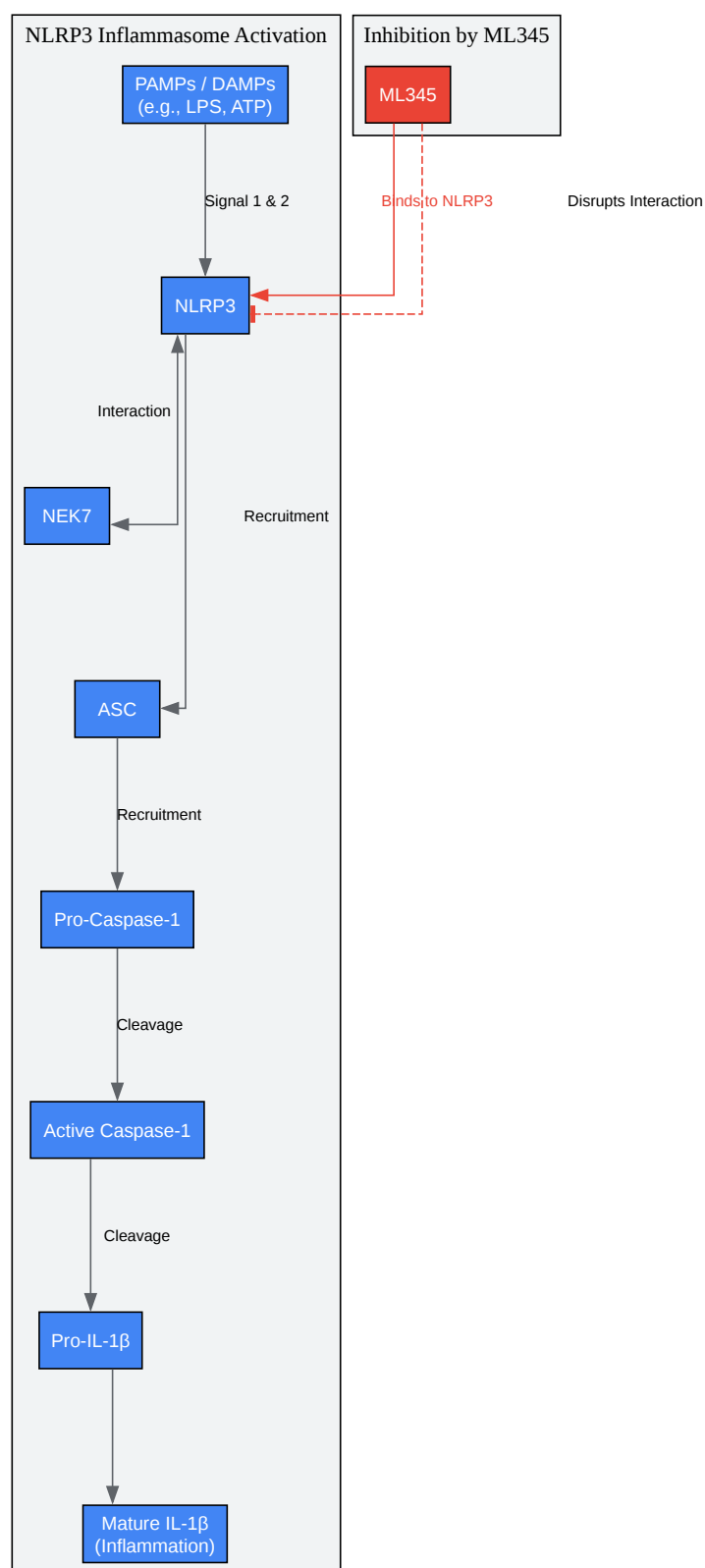
Procedure:

- Confirm pregnancy in female mice (e.g., by presence of a vaginal plug).
- On gestational day 7.5, randomly assign pregnant mice to Vehicle control and **ML345** treatment groups.
- Administer **ML345** (10 mg/kg, i.p.) or vehicle.
- One hour later, administer a sub-lethal dose of LPS (e.g., 10 μ g per mouse, i.p.) to induce an inflammatory response.
- On gestational day 9.5, euthanize the mice and dissect the uteri.
- Calculate the fetal resorption rate by counting the number of resorbed and viable fetuses.

- For cytokine analysis, collect decidual tissues, homogenize them, and measure IL-1 β levels using an ELISA kit.

Mandatory Visualizations

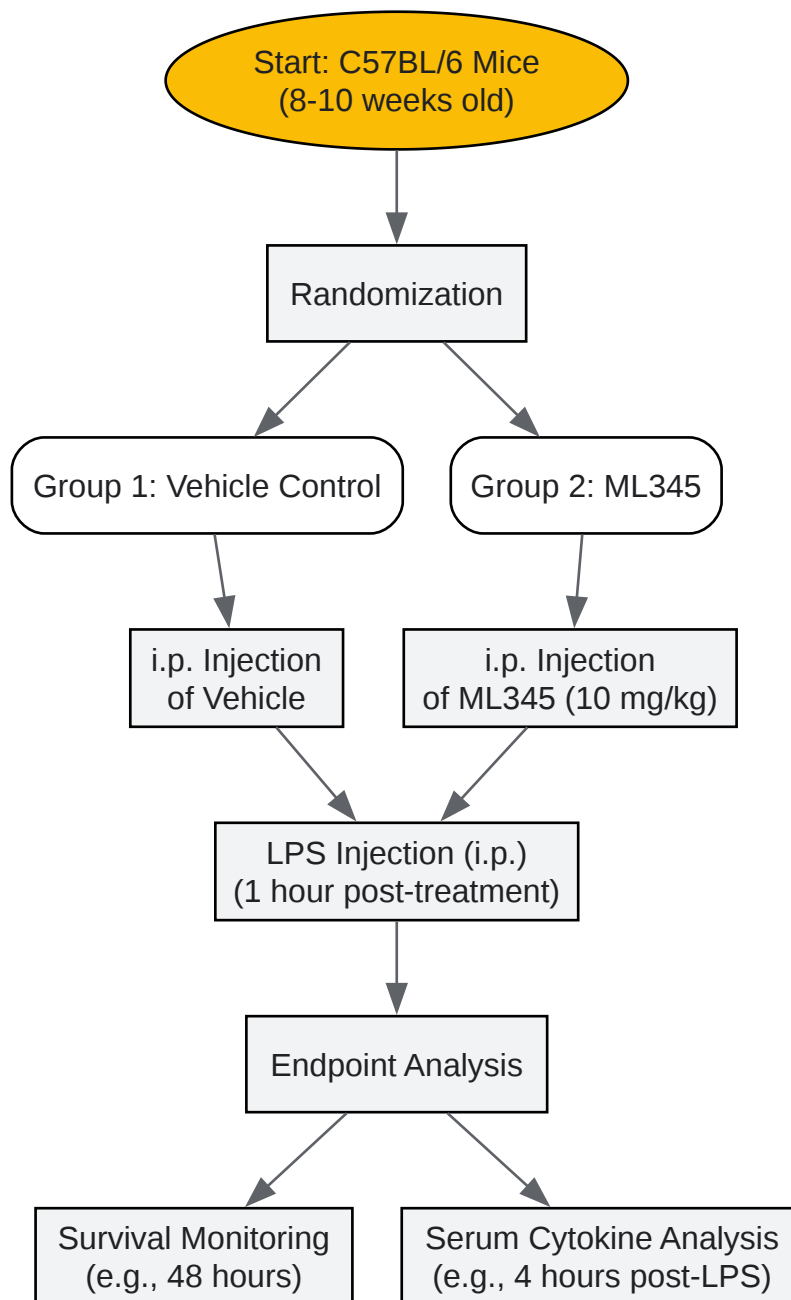
Signaling Pathway Diagram



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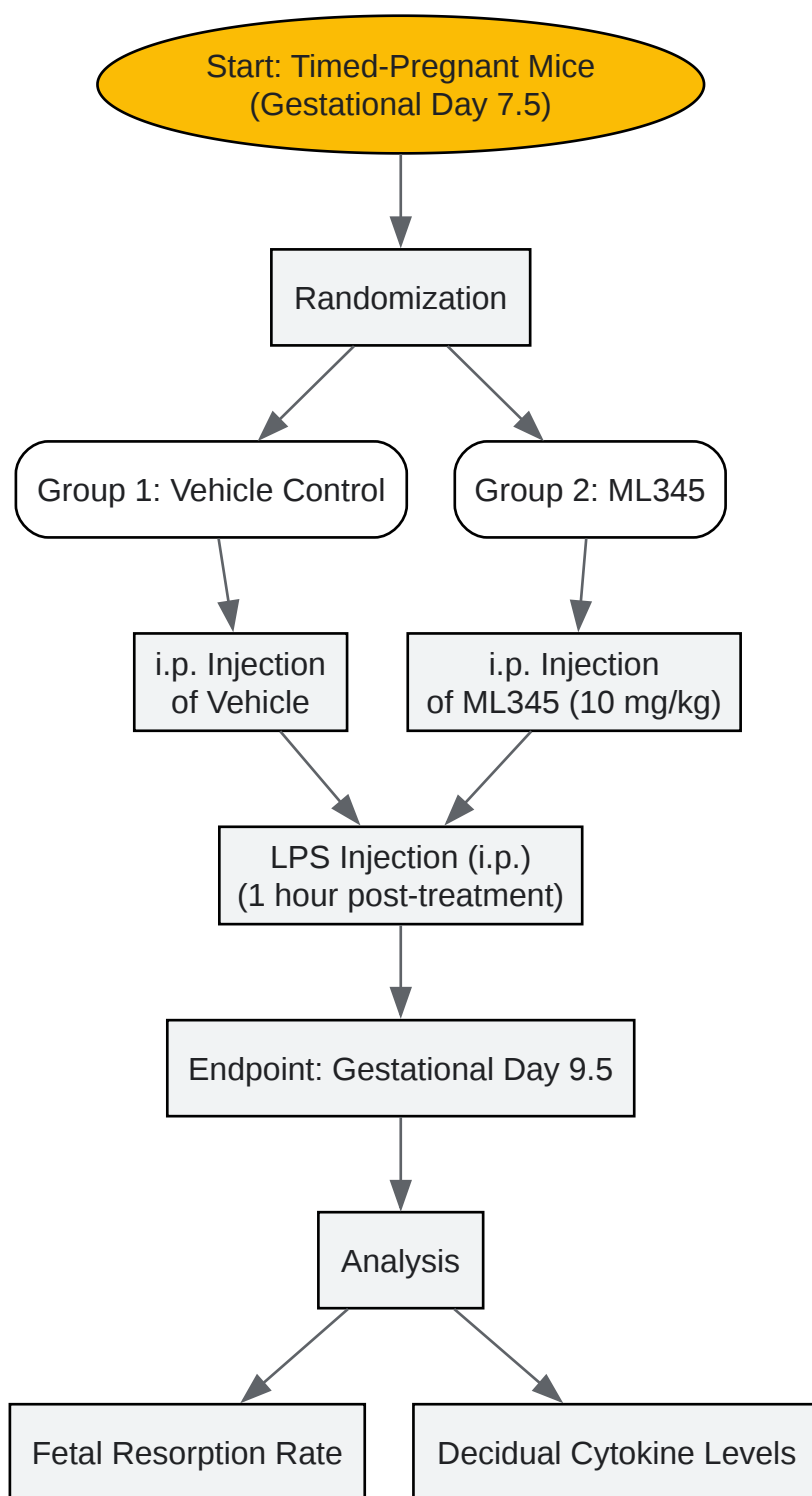
Caption: Mechanism of **ML345** action on the NLRP3 inflammasome pathway.

Experimental Workflow Diagrams



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Caption: Workflow for the LPS-induced systemic inflammation mouse model.



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Caption: Workflow for the LPS-induced miscarriage mouse model.

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References

- 1. researchgate.net [researchgate.net]
- 2. ML345 is a potent and selective NLRP3 inflammasome inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
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